molecular formula C18H14 B105216 4,5-Dimethylpyrene CAS No. 15679-25-1

4,5-Dimethylpyrene

Cat. No. B105216
CAS RN: 15679-25-1
M. Wt: 230.3 g/mol
InChI Key: MCZKPUHBCIHFBZ-UHFFFAOYSA-N
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Description

4,5-Dimethylpyrene is a chemical compound with the formula C18H14. It has a molecular weight of 230.3038 . The IUPAC Standard InChI is InChI=1S/C18H14/c1-11-12(2)16-8-4-6-14-10-9-13-5-3-7-15(11)17(13)18(14)16/h3-10H,1-2H3 .


Molecular Structure Analysis

The molecular structure of 4,5-Dimethylpyrene can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

4,5-Dimethylpyrene has a fusion (melting) point of 489.7 K . More physical and chemical property data is available from the Thermodynamics Research Center (TRC) products .

Scientific Research Applications

On-Surface Synthesis and Chemical Reactivity

4,5-Dimethylpyrene has been utilized in the thermally induced on-surface cyclization to form nonalternant polyaromatic hydrocarbons, demonstrating unique chemical reactivities and selectivities. This approach involves thermally induced debromination followed by selective ring closure, providing access to novel polyaromatic molecules like diindeno[1,2,3-cd:1',2',3'-mn]pyrene (Eisenhut et al., 2017).

Photophysical Properties and Optoelectronic Applications

4,5-Dimethylpyrene derivatives have been studied for their photophysical properties, with potential applications in organic optoelectronics like organic light-emitting devices (OLEDs). These studies involve the synthesis and structural analysis of compounds, highlighting their promising characteristics for optoelectronic applications (Hu et al., 2013).

Aggregation-Induced Emission (AIE)

The introduction of highly twisted N,N-dimethylamine substituents at the 4,5-positions of pyrene activates aggregation-induced emission (AIE). This phenomenon is significant in materials science and photophysics, illustrating the intriguing chemistry of the pyrene K-region and its impact on fluorescence properties (Sasaki et al., 2017).

Anchoring to Metal Oxide Nanoparticles

Studies have shown the use of 4,5-Dimethylpyrene derivatives in anchoring to metal oxide nanoparticles. This application is crucial in the development of photoelectrochemical cells and sensors, indicating the role of these compounds in enhancing surface coverage and photophysical interactions with nanoparticles (Taratula et al., 2006).

Two-Photon Absorption Properties

4,5-Dimethylpyrene derivatives have been analyzed for their two-photon absorption properties. The findings suggest that these compounds can be as efficient as anthracene in two-photon materials, with increasing efficiency correlating with the number of substituents. This insight offers a useful guideline for designing efficient two-photon materials (Kim et al., 2008).

properties

IUPAC Name

4,5-dimethylpyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14/c1-11-12(2)16-8-4-6-14-10-9-13-5-3-7-15(11)17(13)18(14)16/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZKPUHBCIHFBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC3=C2C4=C(C=CC=C14)C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60496647
Record name 4,5-Dimethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethylpyrene

CAS RN

15679-25-1
Record name 4,5-Dimethylpyrene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15679-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethylpyrene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015679251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dimethylpyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60496647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-DIMETHYLPYRENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J5P0PZD3HY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
R Fang, M Li, TG Wang, L Zhang, S Shi - Organic Geochemistry, 2015 - Elsevier
Pyrene (Py), its alkylated homologues, fluoranthene (Fla), benzo[a]fluorene (BaF) and benzo[b]fluorene (BbF) have been unequivocally identified in crude oils and sedimentary rocks by …
Number of citations: 32 www.sciencedirect.com
A Miyazawa, A Tsuge, T Yamato… - The Journal of Organic …, 1991 - ACS Publications
Electrophilic reagents attack pyrene at carbons 1, 3, 6, and 8, but not at the other positions (2, 4, 5, 7, 9, and 10) 5 Therefore, pyrenes substituted at the latter positions must …
Number of citations: 20 pubs.acs.org
DJ Peitz - 1996 - elibrary.ru
The formation and properties of a variety of polycyclic aromatic hydrocarbons (PAH) and arene chromiumtricarbonyl complexes (Cr (CO) $\sb3 $) have been researched, with the main …
Number of citations: 0 elibrary.ru
C Reymond, A Le Masle, C Colas, N Charon - Fuel, 2021 - Elsevier
Formation and accumulation of polycyclic aromatic hydrocarbons (PAHs) are responsible of major topical issues related to the conversion of petroleum vacuum gas oils (VGOs) in …
Number of citations: 9 www.sciencedirect.com
Z Xia, I Idowu, T Halldorson, AM Lucas, C Stein, M Kaur… - Chemosphere, 2023 - Elsevier
Due to their relatively high trophic position and importance as a food source for many communities in the circumpolar north, seabird eggs are an important matrix for monitoring …
Number of citations: 1 www.sciencedirect.com
M Ballester, I Pascual - The Journal of Organic Chemistry, 1991 - ACS Publications
. MeaNH Me2N—PTM-*-(Me2N) 2> PTM" chlorotriphenylmethane (PTMH)(60 and40%, respec-tively; IR and UV-vis spectra), the main products being two greenspecies, as shown by …
Number of citations: 7 pubs.acs.org
DSC Black, M Kassiou, RW Read - The Journal of Organic …, 1991 - ACS Publications
2, 2'-Bis (hexahydropyrimidines) are molecules that in principle can reside in either of two minimum energy conformations, A or B (Chart II). A study of one tetranitro derivative, l, l', 3, 3'-…
Number of citations: 4 pubs.acs.org
A Neumann, O Tiemann, HJ Hansen… - Journal of the …, 2023 - ACS Publications
Photoionization schemes for mass spectrometry, either by laser or discharge lamps, have been widely examined and deployed. In this work, the ionization characteristics of a xenon …
Number of citations: 1 pubs.acs.org
I Idowu, O Francisco, PJ Thomas… - Rapid …, 2018 - Wiley Online Library
Rationale There is a need for a validated method to improve detection limits and simultaneously quantify polycyclic aromatic compounds (PACs, both parent and alkylated homologues) …
C Yang, G Zhang, Z Wang, Z Yang, B Hollebone… - Analytical …, 2014 - pubs.rsc.org
Polycyclic aromatic hydrocarbons (PAHs) are compounds of concern because most of these compounds are toxic, carcinogenic, or mutagenic and are relatively persistent in the …
Number of citations: 62 pubs.rsc.org

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